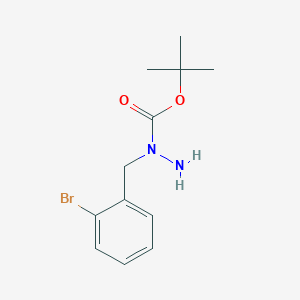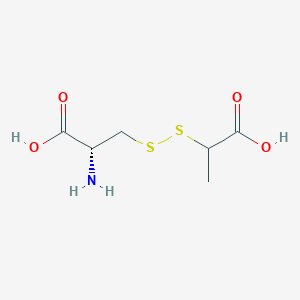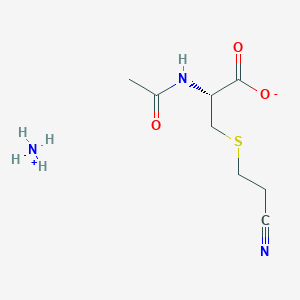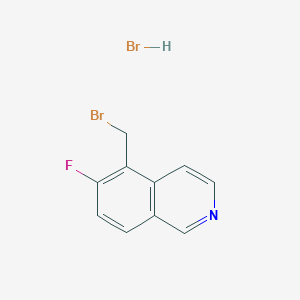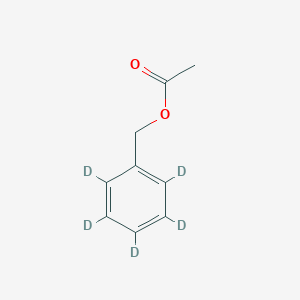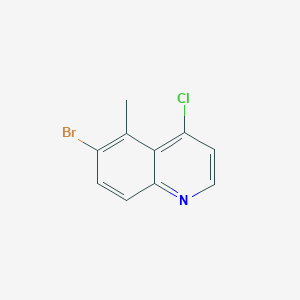
6-Bromo-4-chloro-5-methylquinoline
Übersicht
Beschreibung
6-Bromo-4-chloro-5-methylquinoline is an organic compound used in various scientific experiments for its unique physical and chemical properties. It has a molecular weight of 256.53 and a molecular formula of C10H7BrClN .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-5-methylquinoline consists of a quinoline core with bromine, chlorine, and methyl substituents. The exact mass of the molecule is 254.945038 Da .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-4-chloro-5-methylquinoline are not detailed in the search results, quinoline derivatives are known to participate in a variety of reactions. These can include oxidative dehydrogenation reactions, deoxygenation reactions, and conversions of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives
Knorr Synthesis : The Knorr synthesis involves a condensation between β-keto esters and bromoaniline, followed by cyclization into 6-bromo-quinolin-2(1H)-one. This method provides a pathway to 6-bromo-2-chloro-4-methylquinoline, highlighting its potential as a versatile synthetic intermediate (Wlodarczyk et al., 2011).
Nucleophilic Substitution Reactions : Research on the regiochemistry in nucleophilic substitution reactions of 6-bromo-2-methylquinoline-5,8-dione with various amines provides insights into the chemical behavior of bromo-methylquinoline derivatives, important for designing targeted chemical reactions (Choi & Chi, 2004).
Chemical Properties and Interactions
Aromatic Halogenation : Studies on the chlorination and iodination of methylquinoline derivatives, including 6-bromo variants, reveal insights into their chemical reactivity and potential for further chemical transformations (Tochilkin et al., 1983).
Phase Transfer Catalysis : The N-alkylation reaction of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions demonstrates the role of 6-bromo-4-chloro-5-methylquinoline in facilitating efficient chemical reactions (Organic Chemistry: An Indian Journal, 2014).
Crystal Structure and Molecular Analysis
Co-crystal Studies : Research on the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with chloro-nitrobenzoic acids, including 6-bromo derivatives, offers valuable data on molecular interactions and crystal packing dynamics (Gotoh & Ishida, 2020).
Vibrational Spectroscopy : Studies using vibrational spectroscopic techniques on compounds like 7-bromo-5-chloro-8-hydroxyquinoline help in understanding the fundamental modes and structural properties of bromo-chloroquinolines (Arjunan et al., 2009).
Biological Applications and Interactions
Antibacterial Evaluation : A study on the synthesis and antibacterial evaluation of 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one showcases the potential biomedical applications of bromo-chloroquinoline derivatives (Ouerghi et al., 2021).
Metal Complexes and Biological Activities : The synthesis and biological evaluation of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes demonstrate the relevance of bromoquinoline derivatives in bioinorganic chemistry and potential therapeutic applications (Siddappa & Mayana, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-5-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-7(11)2-3-9-10(6)8(12)4-5-13-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIJBLHJIHQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=CC(=C12)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-5-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



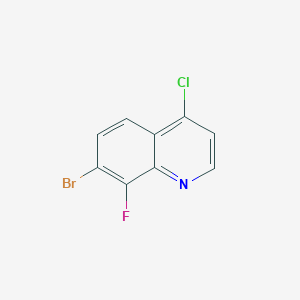
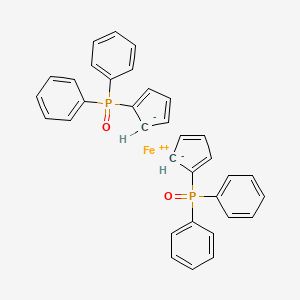
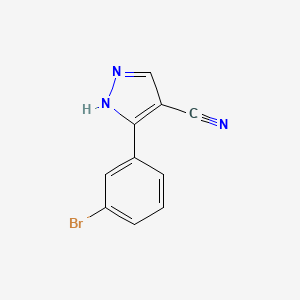
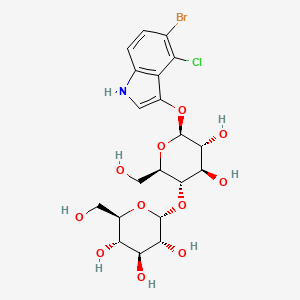
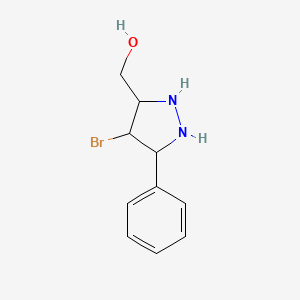
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)
